Xanthine amine congener

Description

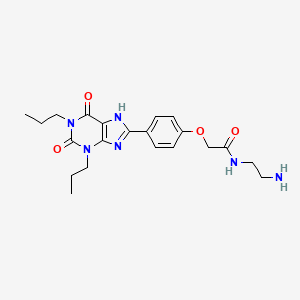

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGIOAELHTLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242595 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-92-8 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Xanthine Amine Congener: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) amine congener (XAC) is a potent pharmacological tool extensively utilized in the study of purinergic signaling. As a derivative of xanthine, it belongs to a class of compounds that includes well-known substances like caffeine (B1668208) and theophylline. However, XAC distinguishes itself through its high affinity for adenosine (B11128) receptors, making it a valuable antagonist for elucidating the physiological and pathological roles of adenosine. This technical guide provides an in-depth exploration of the mechanism of action of XAC, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action of Xanthine amine congener is its competitive, non-selective antagonism of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. XAC binds to these receptors with high affinity, thereby blocking the endogenous ligand adenosine from binding and initiating downstream signaling cascades.

Data Presentation: Binding Affinities and Functional Potency

The efficacy of XAC as an adenosine receptor antagonist is quantified by its binding affinity (Ki or Kb) and its functional inhibitory concentration (IC50 or EC50) in various cellular and tissue preparations.

| Receptor Subtype | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| A1 | Rat Fat Cells | XAC | Kb | 15 | [1] |

| A1 | Rat Cerebral Cortex | [³H]PIA | Ki | 0.87 | [2] |

| A2A | Human Platelets | XAC | Kb | 25 | [1] |

| A2A | Human Platelet Membranes | NECA | KB | 21 | [2] |

| Non-selective | Rat PC12 Cells | XAC | Kb | 83 | [1] |

Table 1: Binding Affinities of Xanthine Amine Congener (XAC) for Adenosine Receptors. This table summarizes the reported binding affinities of XAC for different adenosine receptor subtypes in various experimental systems. Ki represents the inhibition constant, and Kb represents the dissociation constant of the antagonist.

| Assay | Tissue/Cell Line | Stimulus | Parameter | Value (nM) | Reference |

| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | R-PIA + Isoproterenol | IC50 | 26 (in the absence of XAC) | [1] |

| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | R-PIA + Isoproterenol | IC50 | 146 (in the presence of XAC) | [1] |

| Adenylate Cyclase Stimulation | Human Platelets | NECA | EC50 | 310 (in the absence of XAC) | [1] |

| Adenylate Cyclase Stimulation | Human Platelets | NECA | EC50 | 1000 (in the presence of XAC) | [1] |

Table 2: Functional Antagonism of Adenylate Cyclase Activity by XAC. This table presents the functional potency of XAC in modulating adenylate cyclase activity stimulated or inhibited by adenosine receptor agonists. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration.

Secondary Mechanism: Phosphodiesterase Inhibition

Xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While XAC is primarily a potent adenosine receptor antagonist, its xanthine core suggests a potential for PDE inhibition. However, for many potent 8-phenylxanthine (B3062520) derivatives, the affinity for adenosine receptors is significantly higher than for phosphodiesterases[3]. Specific IC50 values for XAC against various PDE isoforms are not extensively reported in the literature, suggesting that its primary pharmacological effects are attributed to adenosine receptor blockade.

| PDE Isoform | Compound | IC50 (µM) | Reference |

| PDE II | Propentofylline | 20 | |

| PDE IV | 1,3-diethyl-8-phenylxanthine | ~10 | [3] |

| PDE IV | 1,3-dipropyl-8-cyclopentylxanthine | ~10 | [3] |

Table 3: Phosphodiesterase Inhibition by Related Xanthine Derivatives. This table shows the IC50 values of xanthine derivatives structurally related to XAC against different phosphodiesterase isoforms. This data provides context for the potential secondary mechanism of XAC.

Signaling Pathways Modulated by Xanthine Amine Congener

By antagonizing adenosine receptors, XAC significantly impacts intracellular signaling pathways, primarily through the modulation of adenylate cyclase activity and subsequent cAMP levels.

A1 Adenosine Receptor Signaling Pathway

A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels. By blocking this action, XAC prevents the adenosine-mediated decrease in cAMP.

A2A Adenosine Receptor Signaling Pathway

A2A receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to A2A receptors activates adenylate cyclase, leading to an increase in intracellular cAMP levels. XAC antagonizes this effect, preventing the adenosine-induced rise in cAMP.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition using [³H]XAC

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptors using tritiated XAC ([³H]XAC).

1. Membrane Preparation:

-

Homogenize the tissue of interest (e.g., rat brain cortex for A1 receptors, striatum for A2A receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of a range of concentrations of the unlabeled test compound.

-

50 µL of [³H]XAC at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., 10 µM theophylline).

-

Incubate the plate at room temperature for 60-90 minutes.

3. Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]XAC and Kd is its dissociation constant.

Functional Assay: Adenylate Cyclase Activity

This protocol describes a method to measure the antagonistic effect of XAC on agonist-stimulated adenylate cyclase activity.

1. Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

2. Adenylate Cyclase Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

ATP

-

A cAMP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

A phosphodiesterase inhibitor (e.g., IBMX, if not studying PDE effects)

-

-

Pre-incubate the membranes with varying concentrations of XAC or vehicle.

-

Initiate the reaction by adding an adenosine receptor agonist (e.g., NECA for A2A stimulation).

-

Incubate at 30°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

3. cAMP Quantification:

-

Centrifuge the samples to pellet the protein.

-

Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

4. Data Analysis:

-

Construct a dose-response curve for the agonist in the presence and absence of different concentrations of XAC.

-

Determine the EC50 of the agonist in each condition.

-

A rightward shift in the agonist's dose-response curve in the presence of XAC indicates competitive antagonism.

-

The Schild regression analysis can be used to determine the pA2 value, a measure of the antagonist's potency.

Conclusion

Xanthine amine congener serves as a powerful and versatile tool for investigating the multifaceted roles of adenosine in biological systems. Its primary mechanism of action as a high-affinity, non-selective adenosine receptor antagonist is well-established, leading to the modulation of adenylate cyclase activity and intracellular cAMP levels. While it may possess some activity as a phosphodiesterase inhibitor, this is generally considered a secondary and less potent effect. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers employing XAC to unravel the complexities of purinergic signaling in both physiological and pathological contexts. A thorough understanding of its mechanism of action is paramount for the accurate interpretation of experimental results and for its potential application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Protocol for Xanthine Amine Congener (XAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Xanthine (B1682287) Amine Congener (XAC), a potent non-selective adenosine (B11128) receptor antagonist.[1] XAC is a valuable tool in pharmacological research for investigating the roles of adenosine signaling in various physiological processes.[2] This document details the synthetic route, experimental procedures, and relevant biological context for the utilization of this compound.

Overview of the Synthetic Strategy

The synthesis of Xanthine Amine Congener (XAC) is achieved through a convergent synthesis pathway. The core of the strategy involves the preparation of a key intermediate, a carboxylic acid functionalized 1,3-dialkylxanthine. This intermediate is subsequently coupled with a diamine, such as ethylenediamine (B42938), to yield the final XAC product. This "functionalized congener approach" allows for the introduction of a reactive chemical moiety at a position on the xanthine pharmacophore that does not significantly disrupt its binding to adenosine receptors.[3]

The general synthetic approach can be summarized in two main stages:

-

Synthesis of the Carboxylic Acid Congener: This typically involves the reaction of a 5,6-diamino-1,3-dialkyluracil with a suitably substituted aldehyde or carboxylic acid to form the 8-phenylxanthine (B3062520) core, which is further modified to introduce a carboxymethoxy group on the phenyl ring.

-

Amide Coupling: The carboxylic acid congener is then activated and reacted with a diamine to form the final amide product, the Xanthine Amine Congener.

Experimental Protocols

The following protocols are based on established synthetic methods for xanthine derivatives and specifically for amine congeners.[4][5]

Synthesis of 8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

This precursor is the key intermediate for the final coupling step. The synthesis starts from 1,3-dipropyl-5,6-diaminouracil, which is condensed with 4-(carboxymethoxy)benzaldehyde.

Materials:

-

1,3-dipropyl-5,6-diaminouracil

-

4-(Carboxymethoxy)benzaldehyde

-

A suitable oxidizing agent (e.g., ferric chloride or air)

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve 1,3-dipropyl-5,6-diaminouracil and a molar equivalent of 4-(carboxymethoxy)benzaldehyde in DMF.

-

Heat the mixture under reflux with an oxidizing agent until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine.

Synthesis of Xanthine Amine Congener (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine)

This final step involves the coupling of the carboxylic acid precursor with ethylenediamine. Two primary methods are presented below.

Method A: Direct Amidation

Materials:

-

8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

-

An activating agent for the carboxylic acid (e.g., N-hydroxysuccinimide to form an active ester)

-

Ethylenediamine

-

Solvent (e.g., DMF)

Procedure:

-

The carboxylic acid congener is first converted to an active ester (e.g., N-hydroxysuccinimide ester) to facilitate the coupling reaction.

-

Dissolve the activated ester of 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in a minimal amount of DMF.

-

Add an excess of ethylenediamine to the solution with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Evaporate the solvent and excess ethylenediamine under reduced pressure.

-

The resulting residue is triturated with a solvent like ether to precipitate the product.

-

Filter the solid product, wash with ether, and dry under vacuum. For a closely related diethyl analogue, this method yielded the product in high purity.

Method B: Carbodiimide-mediated Coupling

Materials:

-

8-[4-(Carboxymethoxy)phenyl]-1,3-dipropylxanthine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ethylenediamine

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve 8-[4-(carboxymethoxy)phenyl]-1,3-dipropylxanthine in DMF.

-

Add one equivalent of EDC and HOBt to the solution to pre-activate the carboxylic acid.

-

In a separate flask, dissolve one equivalent of ethylenediamine in DMF.

-

Slowly add the activated carboxylic acid mixture to the ethylenediamine solution with stirring.

-

Let the reaction proceed at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified using column chromatography or recrystallization to yield the pure Xanthine Amine Congener.

Quantitative Data

The following table summarizes representative data for the synthesis of a closely related xanthine amine congener, the 1,3-diethyl analogue.

| Compound | Starting Material | Coupling Method | Yield (%) | Analytical Method | Reference |

| 8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Activated ester of the corresponding carboxylic acid | Direct amidation with ethylenediamine | 92% | CIMS (NH₃), m/e 401 (M+1)⁺ | [1] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Xanthine Amine Congener.

Signaling Pathway of Adenosine Receptors and XAC Antagonism

Xanthine Amine Congener acts as a non-selective antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase.

References

- 1. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Functionalized Xanthine Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of functionalized xanthine (B1682287) congeners, a class of compounds renowned for their diverse pharmacological activities. Xanthine derivatives, including naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), are pivotal scaffolds in drug discovery, primarily acting as antagonists of adenosine (B11128) receptors (ARs) and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Understanding the precise structural requirements for potent and selective modulation of these targets is critical for the development of novel therapeutics for a range of conditions, including asthma, neurodegenerative diseases, and cardiovascular disorders.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and SAR principles involved.

The Xanthine Scaffold: A Foundation for Diversity

The pharmacological versatility of xanthine derivatives stems from the potential for substitution at multiple positions on the purine-2,6-dione (B11924001) core. The key positions for functionalization that dictate the potency and selectivity of these congeners are the N-1, N-3, and N-7 nitrogen atoms and the C-8 carbon atom.

Structure-Activity Relationship at Adenosine Receptors

Xanthines were among the first identified adenosine receptor antagonists.[1] Their affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of their substituents. Generally, bulky and lipophilic substituents are well-tolerated and often enhance binding affinity.

Key SAR Insights for Adenosine Receptor Antagonism:

-

N-1 and N-3 Positions: Small alkyl groups (e.g., methyl, propyl) at the N-1 and N-3 positions are common. The presence of two such groups, as in theophylline (1,3-dimethylxanthine), generally results in non-selective AR antagonism.[5]

-

N-7 Position: Substitution at the N-7 position often leads to a decrease in antagonist potency at A1 and A2 receptors.[6]

-

C-8 Position: This position is a critical determinant of both potency and selectivity.

-

A1 Selectivity: Introducing large, lipophilic groups such as cyclopentyl or cyclohexyl at the C-8 position dramatically increases affinity and selectivity for the A1 receptor subtype.[7] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[7]

-

A2A Selectivity: While C-8 modifications are crucial, achieving high A2A selectivity often involves a combination of substitutions. 8-phenyl substituents can significantly increase potency at both A1 and A2 receptors.[6] Fine-tuning the substituents on the 8-phenyl ring is a common strategy to achieve A2A selectivity.

-

Potency: The compound 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) has been identified as an exceptionally potent A1 antagonist, being 1,600 times more potent at A1 than A2 receptors.[6]

-

Data Presentation: Adenosine Receptor Antagonist Affinities

The following table summarizes the binding affinities (Ki) of representative xanthine congeners at A1 and A2 adenosine receptors.

| Compound | N-1 Substituent | N-3 Substituent | C-8 Substituent | A1 Ki (nM) | A2 Ki (nM) | Selectivity (A2/A1) | Reference |

| Theophylline | -CH₃ | -CH₃ | -H | ~10,000 | ~25,000 | ~2.5 | [6] |

| Caffeine | -CH₃ | -CH₃ | -H (N-7: -CH₃) | ~20,000 | ~40,000 | ~2.0 | [6] |

| 8-Phenyltheophylline | -CH₃ | -CH₃ | -Phenyl | 11 | 7,500 | ~682 | [6] |

| 1,3-Diethyl-8-phenylxanthine | -C₂H₅ | -C₂H₅ | -Phenyl | 12 | 200 | ~17 | [6] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | -C₃H₇ | -C₃H₇ | -Cyclopentyl | 0.47 | ~70 | ~150 | [7] |

| PACPX | -C₃H₇ | -C₃H₇ | 2-amino-4-chlorophenyl | 0.3 - 8.6 | >10,000 | >1,600 | [6] |

Data are compiled from multiple sources and tissues; values are approximate and for comparative purposes.

Visualization of SAR Logic and Signaling

The following diagrams illustrate the key SAR principles for A1 receptor selectivity and the associated cell signaling pathway.

References

- 1. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthine Amine Congener (XAC): A Comprehensive Pharmacological Profile as an Adenosine Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective adenosine (B11128) receptor antagonist widely utilized in pharmacological research to investigate the multifaceted roles of adenosinergic signaling.[1][2] A derivative of xanthine, XAC exhibits high affinity for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃), with a noted preference for the A₁ subtype.[1][3] Its ability to competitively block the endogenous effects of adenosine makes it an invaluable tool in studies spanning cardiovascular, renal, and neurological systems.[2] This technical guide provides a detailed overview of the pharmacological properties of XAC, including its binding characteristics, impact on downstream signaling pathways, and comprehensive experimental methodologies for its characterization.

Introduction to Xanthine Amine Congener (XAC)

Xanthine Amine Congener, chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a functionalized derivative of the xanthine class of compounds, which also includes naturally occurring substances like caffeine (B1668208) and theophylline.[1] As a "functionalized congener," XAC was designed for high-affinity binding to adenosine receptors, facilitating detailed pharmacological investigation.[1] Its primary mechanism of action is the competitive antagonism of adenosine receptors, thereby inhibiting the physiological and pathophysiological effects mediated by endogenous adenosine.[1] Tritiated XAC, [³H]XAC, is also employed as a radioligand for the labeling and quantification of adenosine receptors.[2][4]

Quantitative Binding and Potency Data

The affinity and potency of XAC at adenosine receptor subtypes have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity (Kᵢ) of XAC at Adenosine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Species/System | Reference |

| A₁ | ~1.2 - 2 | Rat Brain Membranes | [3][5] |

| A₂ₐ | ~63 - 114 | Rat Brain Membranes | [5] |

| A₃ | >10,000 | Rat A₃ Receptors (expressed in CHO cells) | [5] |

Table 2: Potency (IC₅₀/K₈) of XAC in Functional Assays

| Assay | Receptor Subtype | IC₅₀/K₈ (nM) | Species/System | Reference |

| Adenosine-induced vasodilation antagonism | A₁, A₂ | 1.8 (A₁), 114 (A₂) | In vivo | |

| Antagonism of CHA-induced inhibition of renin secretion | A₁ | ~2 | Rat Renal Cortical Slices | [3] |

| Antagonism of CHA-induced stimulation of renin secretion | A₂ | ~50 | Rat Renal Cortical Slices | [3] |

| Antagonism of N-ethyl-adenosine-5'-uronamide-stimulated adenylate cyclase | A₂ | 21 | Human Platelet Membranes | [6] |

Note: CHA (N⁶-cyclohexyladenosine) is an adenosine A₁ receptor agonist.

Signaling Pathways

XAC, as an adenosine receptor antagonist, modulates downstream signaling cascades by blocking the interaction of adenosine with its G protein-coupled receptors (GPCRs). Adenosine receptors are primarily coupled to adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[7]

-

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7]

-

A₂ₐ and A₂ₒ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[7]

By blocking these receptors, XAC prevents the adenosine-mediated modulation of adenylyl cyclase activity.

Experimental Protocols

Radioligand Binding Assay

This protocol is employed to determine the binding affinity (Kᵢ) of XAC for adenosine receptors.

Methodology:

-

Membrane Preparation: A tissue of interest, such as rat brain cortex for A₁ receptors or rabbit striatum for A₂ₐ receptors, is homogenized in a buffered solution.[1] The homogenate is then centrifuged to isolate the cell membranes, which are rich in adenosine receptors.[1]

-

Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]XAC) and varying concentrations of the unlabeled competitor compound (XAC).[1] The incubation is carried out in a suitable buffer for a defined period to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Vasodilation Assay

This protocol assesses the ability of XAC to antagonize adenosine-induced vasodilation.

Methodology:

-

Animal Model: An appropriate animal model, such as an isolated perfused guinea pig heart, is utilized.[1]

-

Perfusion: The coronary arteries are perfused with a physiological salt solution.

-

Drug Administration: A baseline for coronary vascular resistance is established. Adenosine is then administered to induce vasodilation, which is observed as a decrease in resistance.[1] Subsequently, XAC is introduced into the perfusate, and the adenosine challenge is repeated.[1]

-

Measurement: Coronary vascular resistance is continuously monitored throughout the experiment.

-

Data Analysis: The degree of vasodilation induced by adenosine in the absence and presence of XAC is compared to determine the antagonistic effect of XAC.[1]

In Vivo Model of Adenosine-Induced Antidiuresis in Rats

This protocol evaluates the efficacy of XAC in antagonizing the antidiuretic effects of an adenosine A₁ receptor agonist.[2]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted for drug infusion and urine collection.[2]

-

Drug Administration: A baseline urine output is established. The adenosine A₁ receptor agonist, N⁶-cyclohexyladenosine (CHA), is then administered to induce antidiuresis.[2] Subsequently, XAC is administered to assess its ability to reverse this effect.

-

Measurement: Urine output and blood pressure are continuously monitored.

-

Data Analysis: The changes in urine output in response to CHA and the subsequent administration of XAC are quantified and compared to baseline values.

Key Research Applications

XAC's well-characterized profile as a non-selective adenosine receptor antagonist makes it a valuable tool in various research areas:

-

Cardiovascular Research: To study the effects of adenosine on heart rate, blood pressure, and vascular tone.[2]

-

Renal Function Studies: To investigate the role of adenosine in regulating renal hemodynamics, glomerular filtration rate, and tubular function.[2]

-

Neuroscience Research: To probe the role of adenosine receptors in neurotransmission, behavior, and the pathophysiology of neurological disorders.[2] XAC has also been shown to exhibit proconvulsant activity, consistent with the anticonvulsant role of endogenous adenosine.[4]

Conclusion

Xanthine Amine Congener is a powerful and versatile pharmacological tool for the investigation of the adenosine system. Its high affinity for adenosine receptors, coupled with its well-documented antagonistic properties, provides researchers with a reliable means to probe the diverse physiological and pathological roles of adenosinergic signaling. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for the effective utilization of XAC in preclinical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine functionalized congeners as potent ligands at A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 8-Phenylxanthines: A Technical Guide to Their Discovery and Development as Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of 8-phenylxanthine (B3062520) derivatives, a class of compounds that have garnered significant attention for their potent and selective antagonism of adenosine (B11128) receptors. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a focus on their potential as therapeutic agents.

Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of modulating these receptors has led to extensive research into the development of selective antagonists. Among the various chemical scaffolds explored, 8-phenylxanthine derivatives have emerged as a particularly promising class of compounds, demonstrating high affinity and selectivity for different adenosine receptor subtypes.[1][2] These derivatives are being investigated for a range of therapeutic applications, including the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]

Data Presentation: Quantitative Analysis of Receptor Affinity

The affinity of 8-phenylxanthine derivatives for adenosine receptors is a key determinant of their potency and selectivity. The following tables summarize the binding affinities (Ki values) of representative compounds at human adenosine receptor subtypes, providing a clear comparison of their pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Selected 8-Phenylxanthine Derivatives at Human Adenosine Receptors

| Compound | R1 | R3 | 8-Phenyl Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A2B vs A1/A2A/A3) | Reference |

| 1 | Propyl | Propyl | 4-[[(Carboxymethyl)oxy]phenyl] (XCC) | >1000 | >1000 | 1.48 | >1000 | - | [5] |

| 2 | Propyl | Propyl | 4-[[(Anilino)carbonylmethyl]oxy]phenyl] | 600 | 362 | 1.48 | 182 | 405x, 245x, 123x | [5] |

| 3 | Propyl | Propyl | 4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl] | 788 | 483 | 1.97 | 242 | 400x, 245x, 123x | [5] |

| 4 | Propyl | Propyl | 4-[[(p-Acetylanilino)carbonylmethyl]oxy]phenyl] | 1940 | 1390 | 1.39 | 1230 | 1396x, 1000x, 885x | [5] |

| 5 | Ethyl | Ethyl | 4-[[(p-Cyanoanilino)carbonylmethyl]oxy]phenyl] | 980 | 560 | 2.3 | 290 | 426x, 243x, 126x | [5] |

Data compiled from multiple sources, primarily focused on A2B receptor antagonists.[5][6]

Experimental Protocols: Methodologies for Key Experiments

The characterization of 8-phenylxanthine derivatives relies on a suite of standardized experimental protocols. This section details the methodologies for key assays used in their evaluation.

Synthesis of 8-Phenylxanthine Derivatives

A common synthetic route to 8-phenylxanthine derivatives involves the condensation of a 5,6-diaminouracil (B14702) with a substituted benzaldehyde (B42025), followed by oxidative cyclization.[7][8]

General Procedure:

-

Schiff Base Formation: A mixture of 5,6-diamino-1,3-dialkyluracil and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol:acetic acid 4:1) is stirred at room temperature to form the corresponding benzylideneamino derivative (Schiff base).[7]

-

Oxidative Cyclization: The intermediate Schiff base is then cyclized to the 8-phenylxanthine derivative. This can be achieved through various methods, including refluxing with an oxidizing agent like thionyl chloride or by air oxidation.[9]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 8-phenylxanthine derivative.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of compounds for their target receptors.

Protocol for Adenosine Receptor Binding:

-

Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[1][10] The protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate in a final volume of 100-200 µL.[10]

-

Incubation: To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A known concentration of the radioligand (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A).[11]

-

Varying concentrations of the unlabeled competitor ligand (the 8-phenylxanthine derivative being tested).

-

The membrane preparation.

-

-

Equilibration: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of 8-phenylxanthine derivatives.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Antagonist Discovery

The discovery and development of novel 8-phenylxanthine derivatives as adenosine receptor antagonists follow a structured workflow.

Caption: Drug discovery workflow for 8-phenylxanthine derivatives.

Conclusion

The 8-phenylxanthine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective adenosine receptor antagonists. Through systematic medicinal chemistry efforts, guided by robust in vitro and in vivo assays, researchers have been able to fine-tune the pharmacological properties of these derivatives to target specific adenosine receptor subtypes. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a variety of diseases.

References

- 1. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Xanthine Amine Congener (XAC): A Technical Guide to its Biological Activity at A1 and A2 Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Xanthine (B1682287) Amine Congener (XAC), a potent antagonist of adenosine (B11128) receptors. The focus is on its interaction with the A1 and A2A adenosine receptor subtypes, critical targets in various physiological and pathological processes. This document outlines XAC's binding affinity and functional potency, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Quantitative Pharmacological Profile of Xanthine Amine Congener (XAC)

Xanthine Amine Congener is a non-selective adenosine receptor antagonist, though it typically exhibits a higher affinity for the A1 receptor subtype compared to the A2A receptor.[1] The following tables summarize the quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of XAC at A1 and A2A adenosine receptors. These values have been compiled from various in vitro studies.

Table 1: Binding Affinity of XAC at A1 and A2A Adenosine Receptors

| Receptor Subtype | Ligand | K_i_ (nM) | Test System | Reference |

| A1 Adenosine Receptor | [³H]XAC | 1.2 | Rat cerebral cortex membranes | [2] |

| A1 Adenosine Receptor | XAC | ~1.6 | Rat Brain Membranes | [3] |

| A1 Adenosine Receptor | XAC | ~2 | Rat renal cortical slices | [4] |

| A2A Adenosine Receptor | [³H]XAC | 12 | Human platelets | [5] |

| A2A Adenosine Receptor | XAC | 5.8 | Human A2A receptor (cAMP assay) |

Table 2: Functional Antagonist Potency of XAC at A1 and A2A Adenosine Receptors

| Receptor Subtype | Assay Type | IC_50_ (nM) | Test System | Reference |

| A1 Adenosine Receptor | Functional Antagonism | 1.8 | Not specified | [6] |

| A2A Adenosine Receptor | Functional Antagonism | 114 | Not specified | [6] |

| A2A Adenosine Receptor | Inhibition of agonist-stimulated cAMP | ~50 | Rat PC12 cell membranes | [7] |

Note: The observed values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell line preparation, and specific assay parameters.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.

A1 Adenosine Receptor Signaling

The A1 adenosine receptor primarily couples to inhibitory G proteins (Gαi/o).[1][8] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] Additionally, A1 receptor activation can lead to the stimulation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[1]

A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A adenosine receptor couples to stimulatory G proteins (Gαs).[10] Upon agonist binding, the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of Xanthine Amine Congener at A1 and A2A adenosine receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of XAC for A1 or A2A adenosine receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A selective radiolabeled antagonist or agonist for the target receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 or [³H]ZM241385 for A2A).

-

Unlabeled Competitor: Xanthine Amine Congener (XAC).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled selective ligand (e.g., 10 µM CPA for A1, 10 µM NECA for A2A).

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of XAC.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of the membrane preparation (typically 10-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of XAC to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of XAC to antagonize the agonist-induced change in intracellular cAMP levels mediated by A1 or A2A receptors.

Workflow for cAMP Functional Assay

Materials:

-

Cell Line: A cell line stably expressing the human A1 or A2A adenosine receptor (e.g., CHO or HEK293 cells).

-

Cell Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Adenosine Receptor Agonist: A suitable agonist such as N-ethylcarboxamidoadenosine (NECA) or CGS21680.

-

Antagonist: Xanthine Amine Congener (XAC).

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate and grow to confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of XAC to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition of the agonist response against the log concentration of XAC to generate a dose-response curve and determine the IC50 value.

-

Conclusion

Xanthine Amine Congener is a valuable pharmacological tool for studying the roles of A1 and A2A adenosine receptors. Its relatively high affinity and manageable selectivity profile, combined with its utility as a radiolabeled probe, make it a versatile compound for in vitro characterization of adenosine receptor function. The experimental protocols detailed in this guide provide a framework for researchers to investigate the interaction of XAC and other potential ligands with these important GPCR targets. A thorough understanding of its biological activity is crucial for the development of novel therapeutics targeting the adenosinergic system.

References

- 1. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences in structure-activity relationships of adenosine agonists and xanthine antagonists at brain A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent adenosine antagonist [XAC] (AC120) - Ace Therapeutics [acetherapeutics.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Pharmacology of Xanthine Amine Congener (XAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, specifically subtypes A1, A2A, A2B, and A3.[1][2] It belongs to the xanthine class of compounds, which also includes caffeine (B1668208) and theophylline, but XAC demonstrates a significantly higher affinity for adenosine receptors.[1] This characteristic makes it a valuable pharmacological tool for both in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of adenosine signaling.[1] XAC's utility extends to various research areas, including renal function, cardiovascular science, and neuroscience.[1] Furthermore, its tritiated form, [³H]XAC, serves as a radioligand for the direct quantification and characterization of adenosine receptors in tissue preparations.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of XAC at adenosine receptors.

Table 1: Receptor Binding Affinity

| Receptor Subtype | K_i_ Value | Species / System | Reference |

| Adenosine A1 | ~1.6 nM | Rat Brain Membranes | [1] |

Table 2: Functional Antagonist Activity

| Activity Assessed | Receptor Pathway | K_i_ Value | Species / System | Reference |

| Antagonism of CHA-induced inhibition of renin secretion | A1-mediated | ~2.0 nM | Rat Renal Cortical Slices | [4] |

| Antagonism of CHA-induced stimulation of renin secretion | A2-mediated | ~50.0 nM | Rat Renal Cortical Slices | [4] |

Note: The functional data indicates a 25-fold selectivity for the A1 adenosine receptor over the A2 receptor in the renin secretion assay.[4]

Signaling Pathways and Mechanism of Action

XAC exerts its pharmacological effects by competitively blocking adenosine receptors, which are G-protein coupled receptors (GPCRs). By occupying the receptor's binding site, XAC prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. For instance, A1 receptor activation typically leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (G_i_), reducing intracellular cyclic AMP (cAMP) levels. XAC antagonizes this effect, thereby preventing the adenosine-mediated decrease in cAMP.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of Xanthine Amine Congener (XAC) for Adenosine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent antagonist of adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct physiological roles, making them attractive targets for therapeutic intervention in a variety of disorders, including cardiovascular, neurological, and inflammatory diseases.[2] XAC, a derivative of xanthine like caffeine (B1668208) and theophylline, exhibits a notable affinity for these receptors and serves as a critical pharmacological tool for their study.[1][3] This technical guide provides an in-depth exploration of the selectivity of XAC for the different adenosine receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of XAC Selectivity

The selectivity of XAC for the four adenosine receptor subtypes has been characterized through various radioligand binding assays. The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The collected data from multiple studies are summarized below to provide a comparative overview of XAC's binding profile.

| Receptor Subtype | Ligand | Species/System | Ki (nM) | IC50 (nM) | Reference |

| A1 | XAC | Rat Brain Membranes | ~1.6 | [1] | |

| XAC | Rat Brain Membranes | 1.2 | [4] | ||

| XAC | Guinea Pig Forebrain Membranes | 11 | [5] | ||

| XAC | Rat Renal Cortical Slices | ~2 | [6] | ||

| A2A | XAC | Rat Striatal Membrane | 63 | [4] | |

| XAC | 114 | [7] | |||

| A2B | XAC | Human (recombinant) | 48 | [5] | |

| A3 | XAC | Human (recombinant) | [8] | ||

| XAC | Rat Brain | >1000 | [4] |

Note: The variability in reported values can be attributed to differences in experimental conditions, tissues, and radioligands used.

Based on the available data, XAC demonstrates a clear preference for the A1 adenosine receptor, with Ki values consistently in the low nanomolar range. Its affinity for the A2A receptor is significantly lower, and it exhibits very low affinity for the A3 receptor in rat brain.[4] This selectivity profile makes XAC a valuable tool for distinguishing between A1 and other adenosine receptor-mediated effects.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of ligand-receptor interactions. Below are methodologies for key experiments used to characterize the selectivity of XAC.

Radioligand Binding Assay

This assay is a fundamental technique to quantify the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of XAC for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from rat brain or transfected cell lines like HEK-293 or CHO cells).[9]

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).[4][10]

-

Xanthine Amine Congener (XAC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Non-specific binding inhibitor (e.g., a high concentration of a non-labeled ligand like NECA).

-

Glass fiber filters.

-

Scintillation counter.[9]

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction.[9] Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of XAC. For determining non-specific binding, add a high concentration of a non-labeled ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the XAC concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition, specifically the modulation of adenylyl cyclase activity.

Objective: To determine the functional potency of XAC as an antagonist at A1/A2A adenosine receptors.

Materials:

-

Intact cells expressing the adenosine receptor subtype of interest.

-

Adenosine receptor agonist (e.g., NECA).

-

Xanthine Amine Congener (XAC).

-

Cell culture medium.

-

cAMP assay kit (e.g., LANCE cAMP kit).[11]

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[11]

-

Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of XAC for a defined period.

-

Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA for A2A to stimulate cAMP, or forskolin (B1673556) followed by an A1 agonist to inhibit cAMP) to the wells.

-

Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions of the cAMP assay kit.[11]

-

Data Analysis: Plot the cAMP concentration as a function of the XAC concentration. The concentration of XAC that inhibits 50% of the agonist-induced response is the IC50 value, which reflects its functional potency as an antagonist.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Adenosine receptor signaling pathways.

Caption: Radioligand binding assay workflow.

Conclusion

Xanthine Amine Congener (XAC) is a potent adenosine receptor antagonist with a clear selectivity for the A1 subtype over A2A, A2B, and A3 receptors. This selectivity profile, established through rigorous radioligand binding and functional assays, makes XAC an indispensable tool in pharmacological research. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively employ XAC to dissect the complex roles of adenosine receptor subtypes in health and disease, ultimately paving the way for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XAC | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 8. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Xanthine Amine Congener (XAC) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors, including A1, A2A, A2B, and A3 subtypes.[1] As a derivative of xanthine, it exhibits a higher affinity for adenosine receptors compared to caffeine (B1668208) and theophylline.[1][2] This characteristic makes XAC a valuable pharmacological tool for in vivo and in vitro investigations into the physiological and pathophysiological roles of adenosine signaling. Its applications span across various research fields, including renal function, cardiovascular physiology, and neuroscience.[1] These application notes provide detailed protocols for the in vivo administration of XAC in rats, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for Xanthine Amine Congener in rats.

Table 1: Receptor Binding Affinity (Ki) of XAC in Rats

| Receptor Subtype | Tissue/Preparation | Ki Value (nM) | Reference(s) |

| A1 Adenosine Receptor | Rat Brain Membranes | ~1.6 | [1] |

| A1 Adenosine Receptor | Purified Rat Brain | 4.6 | [3] |

| A2A Adenosine Receptor | Rat Striatal Membranes | 50 - 63 | [4][5] |

| A3 Adenosine Receptor | Rat Brain (expressed in CHO cells) | >100,000 | [4] |

Table 2: In Vivo Dosage and Administration of XAC in Rats

| Administration Route | Dosage | Animal Model | Experimental Application | Key Findings | Reference(s) |

| Intravenous (i.v.) | Priming: 0.2 µmol/kg; Infusion: 2 nmol/min/kg | Anesthetized Sprague-Dawley Rats | Adenosine-Induced Antidiuresis | Reversal of antidiuretic effects of an adenosine A1 receptor agonist. | |

| Intravenous (i.v.) Infusion | Not specified | Male Swiss Albino Mice | Convulsant Properties | Convulsion threshold of 39.8 ± 2.0 mg/kg. | [2] |

| Intraperitoneal (i.p.) | >1000 mg/kg | Male Swiss Albino Mice | Convulsant Properties | No convulsant properties observed; drug precipitated in the peritoneal cavity. | [2] |

Note: Caution should be exercised when considering intraperitoneal administration due to solubility issues observed in mice.[2]

Experimental Protocols

Protocol 1: Intravenous Administration for Renal Function Studies in Anesthetized Rats

This protocol is adapted from studies investigating the antagonism of adenosine-induced antidiuresis.[1]

Objective: To evaluate the effect of XAC on renal function in response to an adenosine receptor agonist.

Materials:

-

Xanthine Amine Congener (XAC)

-

Adenosine A1 receptor agonist (e.g., N6-cyclohexyladenosine - CHA)

-

Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

-

Anesthetic (e.g., Inactin)

-

Male Sprague-Dawley rats (250-300g)

-

Surgical instruments for catheterization

-

Infusion pumps

-

Urine collection tubes

-

Blood pressure monitoring equipment

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Catheterize the trachea to maintain a clear airway.

-

Catheterize the jugular vein for intravenous infusion of anesthetic, saline, and test compounds.

-

Catheterize the carotid artery to monitor blood pressure and heart rate.

-

Catheterize the bladder for urine collection.

-

Allow the animal to stabilize following surgery.

-

-

Experimental Groups:

-

Group I: Vehicle control

-

Group II: Adenosine agonist (CHA) infusion

-

Group III: XAC priming injection + XAC infusion + CHA infusion

-

-

Dosing and Administration:

-

Begin a continuous intravenous infusion of saline.

-

After a stabilization period, collect baseline urine samples and record physiological parameters.

-

For Group III, administer a priming intravenous injection of XAC (e.g., 0.2 µmol/kg).

-

Initiate the infusion of the adenosine agonist (e.g., CHA at 2 nmol/min/kg) for Groups II and III.

-

For Group III, co-infuse XAC (e.g., 2 nmol/min/kg) with the adenosine agonist.

-

-

Sample Collection and Analysis:

-

Collect urine at regular intervals (e.g., every 20 minutes).

-

Measure urine volume and analyze for electrolyte concentrations (e.g., sodium, potassium).

-

Continuously monitor mean arterial pressure and heart rate.

-

Data Analysis:

Compare urine flow rate, electrolyte excretion, and hemodynamic parameters between the experimental groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathway Antagonized by XAC

Caption: XAC antagonizes A1 and A2A adenosine receptors, modulating adenylyl cyclase activity.

Experimental Workflow for In Vivo Renal Function Study

Caption: Workflow for evaluating XAC's effect on adenosine-induced antidiuresis in rats.

References

- 1. benchchem.com [benchchem.com]

- 2. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [<sup>3</sup>H]XAC | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application of Xanthine Amine Congener (XAC) in the Study of Adenylate Cyclase Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a potent and widely utilized adenosine (B11128) receptor antagonist. Its primary mechanism of action involves the competitive blockade of adenosine receptors, thereby modulating the activity of adenylate cyclase, a key enzyme in cellular signaling. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a vast array of physiological processes. The modulation of adenylate cyclase activity is a critical area of research in drug discovery and development, particularly for therapeutic targets involving G protein-coupled receptors (GPCRs).

This document provides detailed application notes and protocols for utilizing XAC to study the modulation of adenylate cyclase. It is intended for researchers, scientists, and drug development professionals engaged in the investigation of GPCR signaling pathways and the characterization of novel therapeutic agents.

Principle of Action

Adenosine receptors are a class of GPCRs that are crucial in regulating adenylate cyclase activity. They are broadly classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins, leading to opposing effects on adenylate cyclase:

-

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by adenosine, they inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.

-

A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ). Their activation by adenosine stimulates adenylate cyclase, resulting in an increase in intracellular cAMP concentration.

XAC, as a non-selective adenosine receptor antagonist, can block the effects of adenosine at these receptors. By competing with adenosine for binding, XAC can prevent the agonist-induced inhibition or stimulation of adenylate cyclase. This property makes XAC an invaluable tool for:

-

Characterizing the involvement of adenosine receptors in a specific physiological response.

-

Determining the adenosine receptor subtype(s) mediating a particular effect.

-

Screening for and characterizing novel adenosine receptor agonists and antagonists.

Data Presentation

The following tables summarize the quantitative data for XAC in modulating adenylate cyclase activity, primarily through its interaction with the A₁ adenosine receptor.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC₅₀ (A₁ Receptor) | 1.8 nM | - | Radioligand binding assay | [1][2] |

| IC₅₀ (A₂ Receptor) | 114 nM | - | Radioligand binding assay | [1][2] |

| pKₑ (inhibition of cAMP accumulation) | 6.7 | CHO-A1 cells | Functional assay with forskolin-stimulated cAMP production | [1] |

| pKₑ (antagonism of NECA-mediated inhibition of cAMP) | 7.93 ± 0.06 | CHO-A1GFP cells | Inhibition of forskolin-mediated [³H]cAMP formation |

Table 1: Quantitative data for XAC as an adenosine receptor antagonist. The pKₑ value represents the negative logarithm of the equilibrium dissociation constant of the antagonist, providing a measure of its affinity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying adenylate cyclase modulation using XAC.

Caption: Adenylate cyclase signaling pathway modulated by adenosine receptors and XAC.

Caption: Experimental workflow for Schild analysis of XAC on adenylate cyclase.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO-A1)

This protocol describes the isolation of a crude membrane fraction from cultured cells for use in adenylate cyclase assays.

Materials:

-

Cultured CHO-A1 cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold

-

Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, ice-cold

-

Cell scraper

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Grow CHO-A1 cells to confluency in appropriate culture flasks.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a small volume of ice-cold Lysis Buffer to the flask and scrape the cells.

-

Transfer the cell suspension to a pre-chilled Dounce homogenizer and homogenize with 10-15 strokes. Alternatively, sonicate the cells on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in a small volume of ice-cold Storage Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Adenylate Cyclase Activity Assay and Schild Analysis for XAC

This protocol details the procedure for determining the antagonistic properties of XAC on A₁ adenosine receptor-mediated inhibition of adenylate cyclase.

Materials:

-

Prepared cell membranes (from Protocol 1) or whole CHO-A1 cells

-

XAC

-

Adenosine A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine (CPA) or 5'-N-Ethylcarboxamidoadenosine (NECA))

-

Forskolin

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of XAC, the A₁ agonist, and forskolin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the A₁ agonist.

-

Prepare several fixed concentrations of XAC (e.g., 1 nM, 10 nM, 100 nM).

-

-

Assay Setup:

-

To a 96-well plate, add the assay buffer.

-

Agonist Dose-Response (Control): Add increasing concentrations of the A₁ agonist to a set of wells.

-

Agonist Dose-Response with XAC: To separate sets of wells, add a fixed concentration of XAC, followed by increasing concentrations of the A₁ agonist. Repeat for each fixed concentration of XAC.

-

Add the cell membrane preparation (typically 10-20 µg of protein per well) or whole cells to each well.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

-

Stimulation and Termination:

-

Initiate the reaction by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylate cyclase.

-

Incubate the plate at 30°C for 10-15 minutes.

-

Terminate the reaction according to the cAMP assay kit manufacturer's instructions (e.g., by adding a lysis buffer containing a phosphodiesterase inhibitor).

-

-

cAMP Measurement:

-

Measure the intracellular cAMP concentration in each well using the chosen cAMP assay kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the A₁ agonist concentration for each condition (control and each concentration of XAC).

-

Determine the EC₅₀ value for the A₁ agonist in the absence and presence of each concentration of XAC.

-

Calculate the dose ratio (DR) for each concentration of XAC using the formula: DR = (EC₅₀ in the presence of XAC) / (EC₅₀ in the absence of XAC).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of XAC on the x-axis.

-

The x-intercept of the Schild plot provides the pA₂ value for XAC, which is a measure of its antagonist potency. A slope of 1 is indicative of competitive antagonism.

-

Conclusion